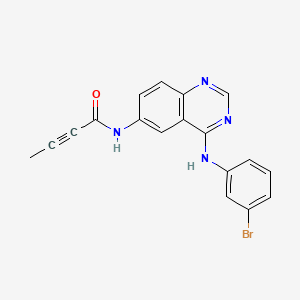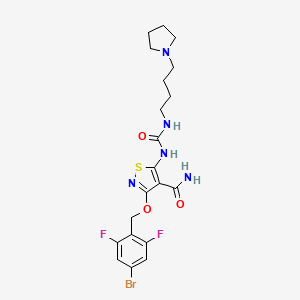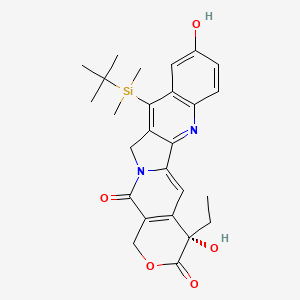
u-73343
Vue d'ensemble
Description
U-73343 is a cell-permeable analog of U-73122 . It acts as a very weak inhibitor of phospholipase C and is suitable as a negative control . It is used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C in receptor-mediated cell activation .
Molecular Structure Analysis
The molecular formula of U-73343 is C29H42N2O3 . The molecular weight is 466.66 .Chemical Reactions Analysis
U-73343 works as a protonophore and dose-dependently inhibits acid secretion irrespective of the stimulant . It also inhibits Panx1 currents in HEK cells and vasopressin- and GTP γ S-induced Ca2+ influx in hepatocytes .Physical And Chemical Properties Analysis
U-73343 is a solid substance . Its solubility in ethanol is 1 mg/mL, in DMSO is 2 mg/mL, and in chloroform is 200 mg/mL .Applications De Recherche Scientifique
Phospholipase C Signaling Modulation
U-73343 has been utilized in studies to understand the role of phospholipase C (PLC) signaling in modulating epithelial Na+ channel (ENaC) function. This application is particularly relevant in the context of gerbil Reissner’s membranes, where U-73343 serves as a negative control for PLC inhibition .
Cell Activation Studies
Researchers have employed U-73343 to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or PLC in receptor-mediated cell activation. It functions downstream of PLC to block receptor-mediated phospholipase D activation .
Calcium Signaling Investigation
In the realm of calcium signaling, U-73343 has been used to measure the fluorescence of intracellular Ca2+. It helps in delineating the role of PLC in hormone-stimulated calcium signals, which are crucial for various cellular processes .
Negative Control for PLC Antagonists
As an inactive analog of the putative PLC antagonist U-73122, U-73343 is pivotal in experiments as a negative control. This ensures that observed effects in experimental setups are due to the active compound (U-73122) and not other experimental variables .
Gastric Acid Secretion Research
U-73343’s role extends to gastric acid secretion studies. It aids in elucidating the role of PLC in biological events such as gastric acid secretion, providing insights into the mechanisms governing digestive processes .
Endothelin-1 and Parathyroid Hormone Response Studies
At specific concentrations, U-73343 has shown no effects on endothelin-1 and parathyroid hormone-stimulated intracellular calcium transients. This contrasts with U-73122, which exhibits complete inhibition on responses to these stimuli, highlighting U-73343’s utility in comparative pharmacological studies .
Mécanisme D'action
Target of Action
U-73343 is an inactive analog of U-73122 . It is primarily used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C (PLC) in receptor-mediated cell activation . PLC plays a crucial role in the regulation of intracellular calcium levels and is involved in various signal transduction pathways .
Mode of Action
U-73343 functions downstream of phospholipase C to block receptor-mediated phospholipase D activation . It is a weak inhibitor of PLC, making it useful as a negative control for PLC inhibition .
Biochemical Pathways
The compound works within the phosphoinositide signal transduction pathway . This pathway is involved in various cellular processes, including cell growth and differentiation, gene expression, and the production and release of neurotransmitters .
Pharmacokinetics
Its solubility in various solvents such as dmso, ethanol, and chloroform has been reported . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
U-73343 dose-dependently inhibits acid secretion irrespective of the stimulant . It shows no inhibitory effect on either k+ -pnppase or h+, k+ -atpase activity . The compound’s action can lead to changes in the expression and subcellular localization of selected PLC isoforms .
Safety and Hazards
Orientations Futures
U-73343 is an analog of U-73122 and can be used as a negative control . It inhibits Panx1 currents in HEK cells and also inhibits vasopressin- and GTP γ S-induced Ca2+ influx in hepatocytes . These properties make it a useful tool in research, particularly in studies involving phospholipase C and related signaling pathways .
Propriétés
IUPAC Name |
1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHWFIUASFBCKN-ZRJUGLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036740 | |
| Record name | 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-2,5-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
u-73343 | |
CAS RN |
142878-12-4 | |
| Record name | U 73343 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-2,5-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[6-((17b-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-2,5-pyrrolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | U-73343 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2C4J8704C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)




![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)
![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)




![2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide](/img/structure/B1684492.png)